![molecular formula C18H13ClN2O3S B2869157 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681162-26-5](/img/structure/B2869157.png)
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4H-chromeno[4,3-d]thiazol-2-ylamine . This parent compound is a biochemical used in proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives have been synthesized using a three-component condensation reaction of 4-hydroxycoumarin, aldehydes, and 2-aminopyridines under ultrasonic irradiation .Molecular Structure Analysis
The parent compound, 4H-chromeno[4,3-d]thiazol-2-ylamine, has a molecular formula of C10H8N2OS and a formula weight of 204.25 .Physical And Chemical Properties Analysis
The parent compound, 4H-chromeno[4,3-d]thiazol-2-ylamine, has a molecular formula of C10H8N2OS and a formula weight of 204.25 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds similar to 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide often involves their synthesis and structural analysis. For instance, Saravanan et al. (2016) detailed the crystal structure of a closely related acetamide, highlighting intermolecular interactions forming zigzag chains in the crystal lattice (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016). This structural insight is crucial for understanding the molecular interactions and properties of such compounds.
Antimicrobial Activity
Compounds with structures similar to this compound have been investigated for their antimicrobial properties. Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins, starting from a related precursor, and evaluated their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Cytotoxicity and Anticancer Activity
The cytotoxic and potential anticancer activities of chromene and thiazolyl derivatives have also been a significant area of study. Mahmoodi et al. (2010) investigated a series of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes for their in vitro cytotoxic activity, identifying several compounds with potent activity against various cancer cell lines, demonstrating the relevance of such compounds in cancer research (Mahmoodi, Aliabadi, Emami, Safavi, Rajabalian, Mohagheghi, Khoshzaban, Samzadeh‐Kermani, Lamei, Shafiee, & Foroumadi, 2010).
QSAR Studies and Antibacterial Agents
Desai et al. (2008) conducted QSAR studies on a series of acetamides, including structures similar to the specified compound, evaluating their antibacterial activity. This research demonstrates the application of quantitative structure-activity relationship studies in optimizing and predicting the biological activities of such compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-11-5-7-12(8-6-11)23-10-16(22)20-18-21-17-13-3-1-2-4-14(13)24-9-15(17)25-18/h1-8H,9-10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQPJURUAMQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2869075.png)
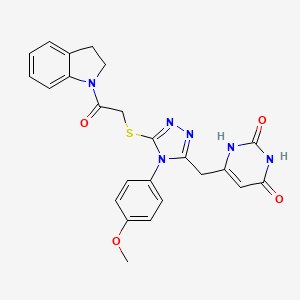
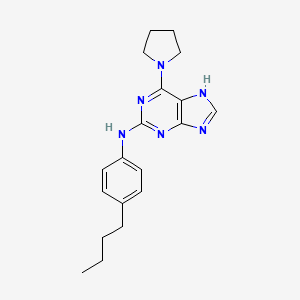
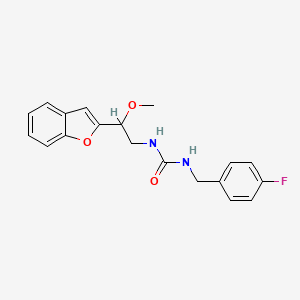

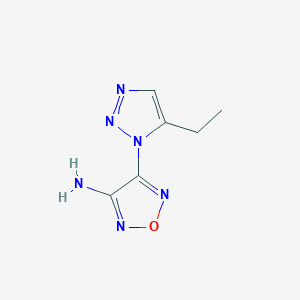
![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)
![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)

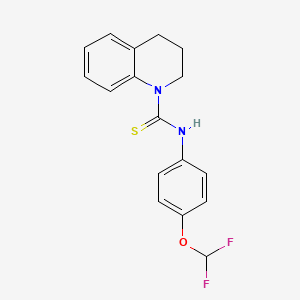

![2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2869093.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2869094.png)
![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)